(S,S)-Et-DUPHOS-Rh
Overview
Description
(S,S)-Et-DUPHOS-Rh is a chiral rhodium complex that is widely used in asymmetric hydrogenation reactions. This compound is known for its high enantioselectivity and efficiency in catalyzing the hydrogenation of various substrates, making it a valuable tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry.
Scientific Research Applications
(S,S)-Et-DUPHOS-Rh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in asymmetric hydrogenation reactions to synthesize chiral molecules. It is also employed in the development of new catalytic processes and the study of reaction mechanisms.
Biology: In biology, this compound is used to synthesize chiral compounds that are used as probes or inhibitors in biochemical studies. These compounds help in understanding the role of chirality in biological systems.
Medicine: In medicine, this compound is used in the synthesis of chiral pharmaceuticals. The high enantioselectivity of the catalyst ensures the production of drugs with the desired therapeutic activity and minimal side effects.
Industry: In the industrial sector, this compound is used in the large-scale production of chiral intermediates and fine chemicals. Its efficiency and selectivity make it a valuable tool in the manufacturing of high-value products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Et-DUPHOS-Rh typically involves the coordination of rhodium with the (S,S)-Et-DUPHOS ligand. The ligand itself is synthesized through a series of steps starting from commercially available starting materials. The key steps include the formation of the phosphine ligand and its subsequent coordination with rhodium under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis of the ligand followed by its coordination with rhodium. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: (S,S)-Et-DUPHOS-Rh primarily undergoes asymmetric hydrogenation reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the substrates and reaction conditions.
Common Reagents and Conditions: The common reagents used in reactions involving this compound include hydrogen gas, various substrates (e.g., alkenes, ketones), and solvents such as ethanol or dichloromethane. The reactions are typically carried out under mild conditions, with controlled temperature and pressure to ensure high enantioselectivity.
Major Products: The major products formed from reactions involving this compound are chiral molecules with high enantiomeric purity. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S,S)-Et-DUPHOS-Rh involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. The chiral environment created by the (S,S)-Et-DUPHOS ligand ensures that the hydrogenation occurs in a highly enantioselective manner. The molecular targets and pathways involved in the reactions catalyzed by this compound are primarily related to the formation of chiral centers in the substrate molecules.
Comparison with Similar Compounds
- (R,R)-Et-DUPHOS-Rh
- (S,S)-Me-DUPHOS-Rh
- (R,R)-Me-DUPHOS-Rh
- (S,S)-Ph-DUPHOS-Rh
These compounds share similar structures and catalytic properties but may differ in their performance and selectivity depending on the specific reaction conditions and substrates used.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPHSBHVOCZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BF4P2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213343-64-7, 228121-39-9 | |
Record name | Rhodium â?º (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S,S)-Et-DuPHOS-Rh such an effective catalyst for this specific reaction?
A1: this compound exhibits exceptional catalytic activity and enantioselectivity in the asymmetric hydrogenation of 2-methylenesuccinamic acid, yielding highly enantiomerically enriched 2-methylsuccinamic acid []. This effectiveness stems from the chiral environment created by the (S,S)-Et-DuPHOS ligand around the rhodium metal center. This chiral environment allows the catalyst to preferentially bind to one face of the prochiral substrate, leading to the formation of one enantiomer over the other.
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